molecular formula C9H7ClN2O B13915579 5-Benzyl-3-chloro-1,2,4-oxadiazole

5-Benzyl-3-chloro-1,2,4-oxadiazole

Cat. No.: B13915579
M. Wt: 194.62 g/mol
InChI Key: YNZGPOOIFCRBNJ-UHFFFAOYSA-N
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Description

5-Benzyl-3-chloro-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-chloro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylhydrazine with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction conditions often require refluxing the mixture for several hours to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-chloro-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, oxadiazole N-oxides, and amines .

Mechanism of Action

The mechanism of action of 5-Benzyl-3-chloro-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or disrupt cellular processes in pathogens. The exact molecular targets and pathways can vary depending on the specific application and the nature of the target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-3-chloro-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its benzyl and chloro substituents enhance its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

5-benzyl-3-chloro-1,2,4-oxadiazole

InChI

InChI=1S/C9H7ClN2O/c10-9-11-8(13-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

YNZGPOOIFCRBNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)Cl

Origin of Product

United States

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